

Application Note: Analysis of Succinic Acid-13C2 in Tissue Samples

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Compound of Interest

Compound Name: Succinic acid-13C2

Cat. No.: B1601779

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Abstract

Succinic acid, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation and cancer.[1][2][3][4] The use of stable isotope-labeled succinic acid, such as **Succinic acid-13C2**, allows for precise tracing and quantification of its metabolic fate in biological systems, distinguishing it from the endogenous pool.[5] This application note provides detailed protocols for the sample preparation and analysis of **Succinic acid-13C2** in tissue samples using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Role and Signaling of Succinate

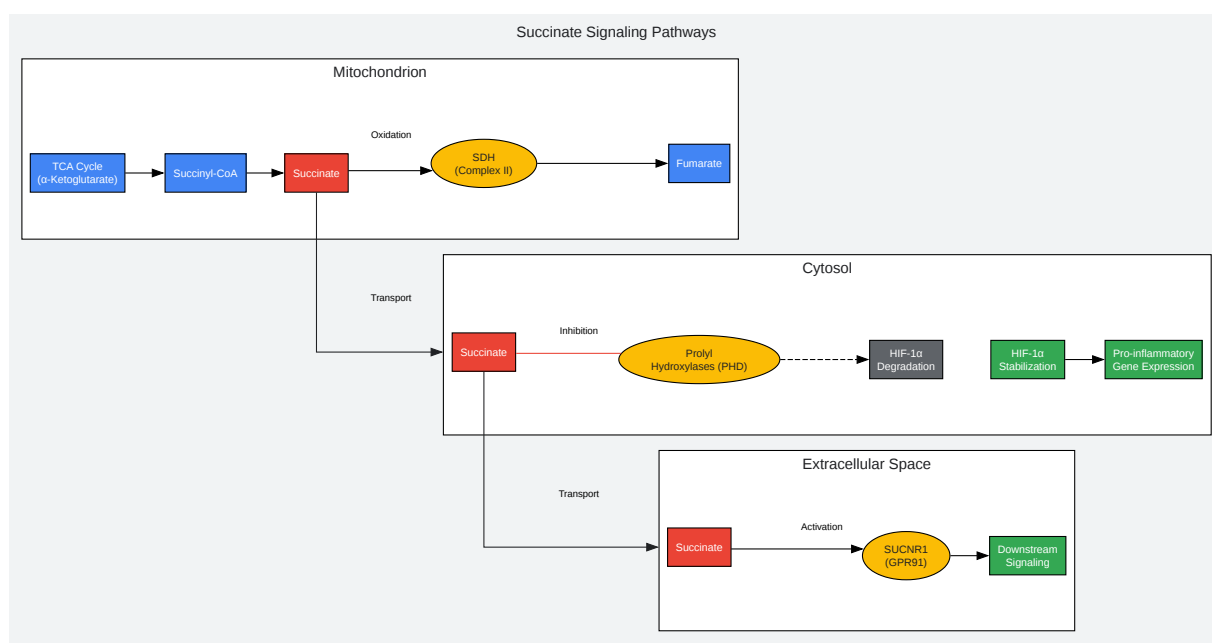
Succinate is not merely a metabolic intermediate for ATP production within the mitochondrial TCA cycle. Upon accumulation, particularly under conditions like ischemia or inflammation, succinate is transported to the cytosol and extracellular space, where it functions as a signaling molecule.

Key signaling roles include:

- **HIF-1α Stabilization:** In the cytosol, accumulated succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This promotes a

pro-inflammatory response.

- **SUCNR1 Activation:** Extracellular succinate acts as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), activating downstream signaling pathways that can modulate immune cell activity and inflammation.
- **Post-Translational Modification:** Succinate can influence lysine succinylation, a post-translational modification that can regulate the activity of various proteins.

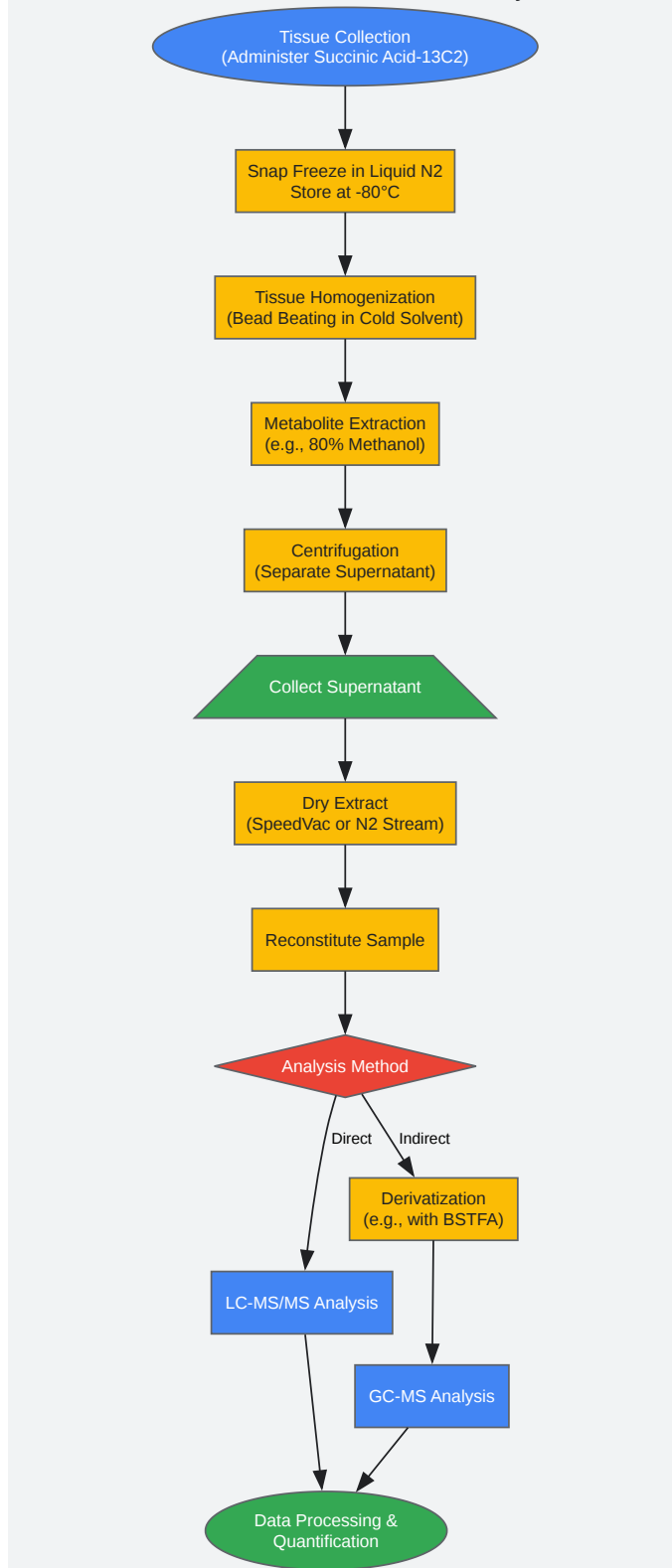


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Caption: Key signaling pathways involving mitochondrial, cytosolic, and extracellular succinate.

Experimental Design & Workflow

The analysis of **Succinic acid- $^{13}\text{C}_2$** in tissues involves several key steps: rapid tissue harvesting and quenching to halt metabolic activity, homogenization, extraction of metabolites, and subsequent analysis by mass spectrometry. Using a stable isotope-labeled internal standard (e.g., Succinic acid- d_4) is recommended for accurate quantification.

General Workflow for Succinic Acid- $^{13}\text{C}_2$ Analysis in Tissues

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Caption: Experimental workflow from tissue collection to data analysis.

Protocol 1: LC-MS/MS Method

This method is suitable for the direct analysis of **Succinic acid-13C2** without derivatization and is based on protocols for analyzing 13C-labeled succinic acid in mouse tissues.

Materials and Reagents

- **Succinic acid-13C2** (Tracer)
- Succinic acid-d4 or similar (Internal Standard - IS)
- Methanol (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- 2 mL homogenization tubes with ceramic beads
- Homogenizer (e.g., Precellys24)
- Centrifuge (refrigerated)
- Nitrogen evaporator or vacuum concentrator (SpeedVac)
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation

- **Tissue Weighing:** Weigh 50-100 mg of frozen tissue into a pre-cooled 2 mL homogenization tube containing ceramic beads. Perform this step on dry ice to prevent thawing.
- **Extraction Solvent Preparation:** Prepare an 80% methanol in water solution. For quantification, add the internal standard (e.g., Succinic acid-d4) to this solvent at a known concentration.

- **Homogenization:** Add 400 μ L of the cold extraction solvent containing the IS to the tissue. Homogenize using a bead beater (e.g., three cycles of 20-30 seconds at 5,500 rpm), ensuring samples remain cold between cycles.
- **Protein Precipitation & Extraction:** Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.
- **Centrifugation:** Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new microcentrifuge tube. Be cautious not to disturb the pellet.
- **Drying:** Evaporate the supernatant to dryness using a SpeedVac (without heat) or under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 50-100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and centrifuge one last time to pellet any remaining insoluble debris.
- **Transfer:** Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example)

- **LC System:** UPLC System
- **Column:** HILIC or Reversed-Phase C18 column suitable for polar analytes
- **Mobile Phase A:** 0.1% Formic Acid in Water
- **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile
- **Flow Rate:** 0.3 - 0.5 mL/min
- **Injection Volume:** 5 μ L
- **MS System:** Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
- **Ionization Mode:** Negative

- MRM Transitions:
 - **Succinic acid-13C2**: Precursor Ion > Product Ion (e.g., m/z 119.0 > 73.0)
 - Internal Standard (d4): Precursor Ion > Product Ion (e.g., m/z 121.0 > 75.0)

Protocol 2: GC-MS Method (with Derivatization)

This method is an alternative to LC-MS/MS and requires derivatization to make succinic acid volatile for gas chromatography. Silylation is a common derivatization technique.

Materials and Reagents

- All materials from Protocol 1 (excluding LC-MS grade solvents)
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
- Pyridine or Acetonitrile (Anhydrous)
- Heating block or oven
- GC-MS system

Sample Preparation & Derivatization

- Extraction: Follow steps 4.2.1 through 4.2.7 as described in the LC-MS/MS protocol. Ensure the sample extract is completely dry, as water interferes with the derivatization reaction.
- Derivatization: a. Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried extract to dissolve it. b. Add 50 µL of BSTFA. c. Tightly cap the vial and vortex thoroughly. d. Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.
- Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Example)

- GC System: Gas Chromatograph with a capillary column (e.g., DB-5ms)

- Injector: Split/Splitless, operated in splitless mode
- Injector Temperature: 250°C
- Oven Program: Start at 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium
- MS System: Single or Triple Quadrupole Mass Spectrometer with Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Analysis Mode: Selected Ion Monitoring (SIM) or MRM to monitor characteristic fragment ions of the derivatized **succinic acid-13C2** and internal standard.

Data Presentation and Interpretation

Quantitative data should be compiled to assess the performance of the assay and to report the biological findings.

Assay Validation Parameters

A study analyzing 13C4-labeled succinic acid in mouse plasma and tissues reported the following validation metrics, which serve as a useful benchmark.

Parameter	Plasma	Heart	Liver	Kidney	Brain	Adipose Tissue (BAT)	Adipose Tissue (IWAT)
LLOQ (ng/mL or ng/g)	1	2	2	2	2	2	2
Linearity Range (ng/mL or ng/g)	1-1000	2-2000	2-2000	2-2000	2-2000	2-2000	2-2000
Precision (%CV)	≤ 9.0	≤ 9.8	≤ 10.0	≤ 10.8	≤ 10.4	≤ 12.0	≤ 11.5
Accuracy (%)	94.7-105.0	90.2-109.5	92.4-105.0	91.8-107.0	91.3-109.5	90.8-105.5	92.3-106.0
Recovery (%)	90.1-98.3	87.0-93.5	88.5-94.8	85.2-94.3	85.3-95.0	85.3-93.5	86.8-94.0

Table 1: Summary of validation data for an LC-MS/MS method for $^{13}\text{C}_4$ -succinic acid analysis in mouse biosamples. Data adapted from Jung et al., 2022.

Pharmacokinetic Parameters

The analysis of **Succinic acid- $^{13}\text{C}_2$** over time allows for the determination of key pharmacokinetic parameters.

Parameter	Value (IV, 10 mg/kg)	Value (Oral, 100 mg/kg)
$T_{1/2}$ (Terminal half-life)	0.56 h	-
C_{max} (Max concentration)	20,419.8 ng/mL	1,029.0 ng/mL
T_{max} (Time to C_{max})	0.08 h	0.25 h
AUC (Area under the curve)	2,916.5 hng/mL	436.8 hng/mL
Bioavailability (F)	-	1.5%

Table 2: Pharmacokinetic parameters of $^{13}\text{C}_4$ -succinic acid in mice. Oral bioavailability was found to be low. Data from Jung et al., 2022.

Conclusion

The protocols outlined provide robust methods for the extraction and quantification of **Succinic acid- $^{13}\text{C}_2$** from tissue samples. The choice between the direct LC-MS/MS method and the derivatization-based GC-MS method will depend on instrument availability and laboratory expertise. Proper sample handling, including rapid freezing and maintenance of cold temperatures during extraction, is critical for accurate results that reflect the true metabolic state of the tissue.

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